Cas no 1062267-52-0 (2-(Propan-2-yl)phenyl 4-methylbenzene-1-sulfonate)

2-(Propan-2-yl)phenyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
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- 2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate
- 1062267-52-0
- EN300-7201191
- 2-(Propan-2-yl)phenyl 4-methylbenzene-1-sulfonate
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- Inchi: 1S/C16H18O3S/c1-12(2)15-6-4-5-7-16(15)19-20(17,18)14-10-8-13(3)9-11-14/h4-12H,1-3H3
- InChI Key: MFRBIZPOGBVRKI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1C=CC=CC=1C(C)C
Computed Properties
- Exact Mass: 290.09766561g/mol
- Monoisotopic Mass: 290.09766561g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 51.8Ų
2-(Propan-2-yl)phenyl 4-methylbenzene-1-sulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7201191-0.05g |
2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1062267-52-0 | 95.0% | 0.05g |
$348.0 | 2025-03-12 | |
Enamine | EN300-7201191-0.1g |
2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1062267-52-0 | 95.0% | 0.1g |
$364.0 | 2025-03-12 | |
Enamine | EN300-7201191-0.5g |
2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1062267-52-0 | 95.0% | 0.5g |
$397.0 | 2025-03-12 | |
Enamine | EN300-7201191-1.0g |
2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1062267-52-0 | 95.0% | 1.0g |
$414.0 | 2025-03-12 | |
Enamine | EN300-7201191-0.25g |
2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1062267-52-0 | 95.0% | 0.25g |
$381.0 | 2025-03-12 | |
Enamine | EN300-7201191-10.0g |
2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1062267-52-0 | 95.0% | 10.0g |
$1778.0 | 2025-03-12 | |
Enamine | EN300-7201191-2.5g |
2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1062267-52-0 | 95.0% | 2.5g |
$810.0 | 2025-03-12 | |
Enamine | EN300-7201191-5.0g |
2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate |
1062267-52-0 | 95.0% | 5.0g |
$1199.0 | 2025-03-12 |
2-(Propan-2-yl)phenyl 4-methylbenzene-1-sulfonate Related Literature
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1. Back matter
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Additional information on 2-(Propan-2-yl)phenyl 4-methylbenzene-1-sulfonate
Research Briefing on 2-(Propan-2-yl)phenyl 4-methylbenzene-1-sulfonate (CAS: 1062267-52-0)
2-(Propan-2-yl)phenyl 4-methylbenzene-1-sulfonate (CAS: 1062267-52-0) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications as a synthetic intermediate, its role in drug discovery, and its biochemical properties. This briefing consolidates the latest research findings related to this compound, providing insights into its synthesis, mechanisms of action, and therapeutic potential.
The compound has garnered attention due to its structural features, which make it a versatile building block for the synthesis of more complex molecules. Researchers have investigated its utility in the development of novel sulfonate esters, which are pivotal in various pharmaceutical applications. Recent publications highlight its use in the optimization of reaction conditions to improve yield and purity, underscoring its importance in synthetic chemistry.
In the context of drug discovery, 2-(Propan-2-yl)phenyl 4-methylbenzene-1-sulfonate has been studied for its potential as a precursor in the synthesis of bioactive molecules. Its sulfonate group is particularly noteworthy, as it can participate in key chemical reactions, such as nucleophilic substitutions, which are fundamental in medicinal chemistry. Studies have demonstrated its efficacy in forming stable intermediates that can be further functionalized to target specific biological pathways.
Mechanistic studies have revealed that this compound exhibits unique interactions with biological macromolecules, including enzymes and receptors. For instance, its sulfonate moiety has been shown to modulate enzyme activity in certain biochemical assays, suggesting potential applications in enzyme inhibition or activation. These findings open new avenues for the design of enzyme-targeted therapeutics, particularly in diseases where enzyme dysregulation plays a critical role.
Recent advancements in analytical techniques, such as NMR spectroscopy and mass spectrometry, have enabled researchers to characterize the compound with high precision. These techniques have been instrumental in elucidating its structural stability and reactivity under various conditions, providing a solid foundation for its use in more complex synthetic routes. Additionally, computational modeling studies have predicted its binding affinities to specific protein targets, further supporting its potential in drug design.
Despite these promising developments, challenges remain in the scalable synthesis and application of 2-(Propan-2-yl)phenyl 4-methylbenzene-1-sulfonate. Issues such as regioselectivity and byproduct formation during synthesis require further optimization. Future research directions may focus on developing greener synthetic methodologies and exploring its broader pharmacological applications, including its potential in anticancer or anti-inflammatory therapies.
In conclusion, 2-(Propan-2-yl)phenyl 4-methylbenzene-1-sulfonate (CAS: 1062267-52-0) represents a valuable compound in chemical biology and medicinal chemistry. Its multifaceted applications, from synthetic intermediate to potential therapeutic agent, highlight its significance in ongoing research. Continued exploration of its properties and applications will likely yield further innovations in drug discovery and development.
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